9-Oxopentadecanoic acid
Overview
Description
9-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3. It is characterized by the presence of a keto group at the ninth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxopentadecanoic acid can be achieved through various methods. One common approach involves the oxidation of pentadecanoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of pentadecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction is usually carried out in a solvent such as acetic acid, with the temperature and pressure optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Oxopentadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxypentadecanoic acid.
Substitution: Various alkyl and aryl derivatives.
Scientific Research Applications
9-Oxopentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have shown its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 9-oxopentadecanoic acid involves its interaction with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), both of which are crucial components of cellular metabolism and longevity pathways. These interactions lead to its broad anti-inflammatory and antiproliferative effects .
Comparison with Similar Compounds
Pentadecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
9-Oxooctadecanoic acid: Similar structure but with a longer carbon chain, leading to different physical and chemical properties.
2-Oxo-pentadecanoic acid: The keto group is positioned differently, affecting its reactivity and applications
Uniqueness: 9-Oxopentadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on metabolic pathways and therapeutic applications.
Properties
IUPAC Name |
9-oxopentadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTKSDXGXNSJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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